3,4-Dichloro-2-iodotoluene

Overview

Description

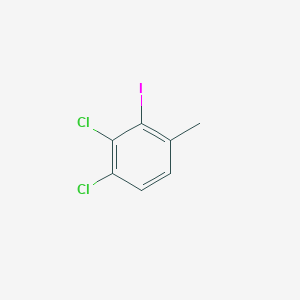

3,4-Dichloro-2-iodotoluene: is an organic compound with the molecular formula C7H5Cl2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms, and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-iodotoluene typically involves the iodination of 3,4-dichlorotoluene. One common method is the electrophilic aromatic substitution reaction, where 3,4-dichlorotoluene is treated with iodine and nitric acid. The reaction conditions usually involve maintaining a controlled temperature and using a solvent such as acetic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-iodotoluene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

Substitution Reactions: Products with different substituents replacing the iodine atom.

Oxidation Reactions: Products like 3,4-dichloro-2-iodobenzoic acid.

Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

Chemistry: 3,4-Dichloro-2-iodotoluene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity and potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-iodotoluene in chemical reactions involves its ability to undergo electrophilic and nucleophilic substitutions. The presence of chlorine and iodine atoms on the benzene ring influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

- 3,5-Dichloro-4-iodotoluene

- 2-Iodotoluene

- 4-Iodotoluene

- 3-Iodotoluene

Comparison: 3,4-Dichloro-2-iodotoluene is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions compared to compounds with only one type of halogen substituent .

Biological Activity

3,4-Dichloro-2-iodotoluene is a halogenated aromatic compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound has the chemical formula C_9H_7Cl_2I and a molecular weight of approximately 292.02 g/mol. Its structure features both chlorine and iodine substituents on the aromatic ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic and nucleophilic substitutions. The presence of halogens enhances its reactivity, allowing it to interact with various biological targets, including enzymes and cellular receptors.

Interaction with Enzymes

Research indicates that halogenated compounds like this compound can affect cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions may lead to the formation of reactive intermediates that can cause oxidative stress and cellular damage.

Toxicological Studies

Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. In vitro studies have shown that this compound can induce cytotoxic effects in certain cell lines, potentially through mechanisms involving oxidative stress and apoptosis.

Case Studies

- Cell Line Studies : In a study examining the effects on human liver cell lines (HepG2), exposure to this compound resulted in significant alterations in cell viability and metabolic activity. The compound activated stress response pathways such as the MAPK pathway, indicating potential implications for liver function and metabolism.

- Environmental Impact : Another study evaluated the effects of this compound on aquatic organisms. It was found to disrupt endocrine functions in fish models, suggesting that this compound could pose risks to aquatic ecosystems due to its bioactive properties.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant lipophilicity due to its halogenated nature. This characteristic may enhance its absorption and distribution within biological systems. However, detailed studies on its metabolism and excretion pathways are still limited.

Applications in Research

This compound serves as a valuable model compound for studying the effects of halogenated aromatic compounds on biological systems. Its unique structural features make it a candidate for investigating biochemical pathways related to drug metabolism and environmental toxicology.

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloro-4-iodotoluene | Similar halogenation pattern | Moderate cytotoxicity |

| 2-Iodotoluene | Single iodine substitution | Lower bioactivity |

| 4-Iodotoluene | Single iodine substitution | Minimal cytotoxicity |

| 3-Iodotoluene | Single iodine substitution | Limited studies available |

This table illustrates how variations in halogen substitution influence the biological activity of related compounds.

Properties

IUPAC Name |

1,2-dichloro-3-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMLVYGEZWZGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.